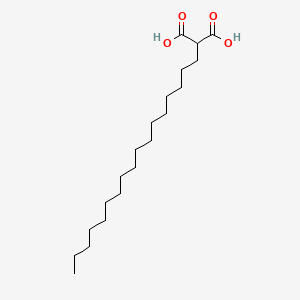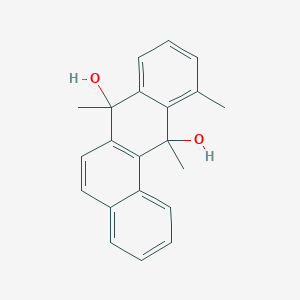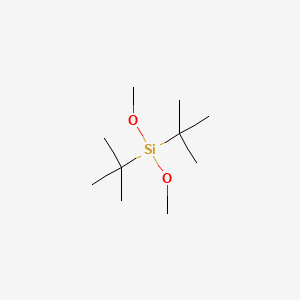
Silane, bis(1,1-dimethylethyl)dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, bis(1,1-dimethylethyl)dimethoxy- is a chemical compound with the molecular formula C10H24O2Si. It is also known by its IUPAC name, Dimethoxy[bis(2-methyl-2-propanyl)]silane. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, bis(1,1-dimethylethyl)dimethoxy- can be synthesized by reacting silatetraoxane monomer with trimethylhydrosilane in the presence of a reactant . The specific reaction conditions and methods need to be controlled in the laboratory to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethyl)dimethoxy- involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, bis(1,1-dimethylethyl)dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with Silane, bis(1,1-dimethylethyl)dimethoxy- include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic and inorganic acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired products.
Major Products Formed
The major products formed from reactions involving Silane, bis(1,1-dimethylethyl)dimethoxy- include various siloxanes, silanols, and other silicon-containing compounds. These products have applications in different fields, including materials science and organic synthesis.
Aplicaciones Científicas De Investigación
Silane, bis(1,1-dimethylethyl)dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: This compound is used in the modification of biomolecules and surfaces for various biological applications.
Mecanismo De Acción
The mechanism of action of Silane, bis(1,1-dimethylethyl)dimethoxy- involves its ability to form strong covalent bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanol groups, which can then react with other functional groups to form stable silicon-oxygen bonds. This property makes it valuable in surface modification and the development of new materials.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Similar to Silane, bis(1,1-dimethylethyl)dimethoxy-, but with three methoxy groups.
Tetramethoxysilane: Contains four methoxy groups and is used in similar applications.
Dimethyldimethoxysilane: Has two methyl groups and two methoxy groups, used in the synthesis of silicone polymers.
Uniqueness
Silane, bis(1,1-dimethylethyl)dimethoxy- is unique due to its specific structure, which provides distinct reactivity and properties compared to other silanes. Its ability to form stable silicon-oxygen bonds and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
79866-98-1 |
|---|---|
Fórmula molecular |
C10H24O2Si |
Peso molecular |
204.38 g/mol |
Nombre IUPAC |
ditert-butyl(dimethoxy)silane |
InChI |
InChI=1S/C10H24O2Si/c1-9(2,3)13(11-7,12-8)10(4,5)6/h1-8H3 |
Clave InChI |
OANIYCQMEVXZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
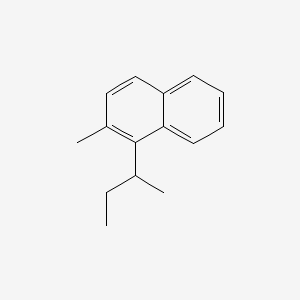
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
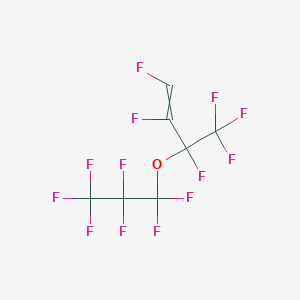
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)

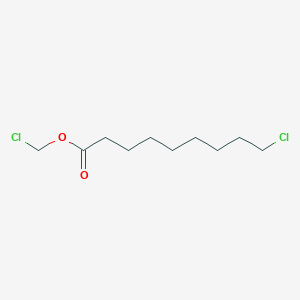
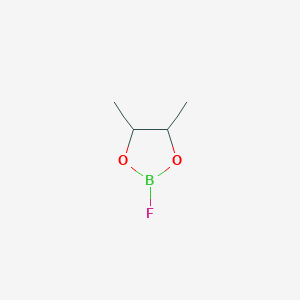
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

